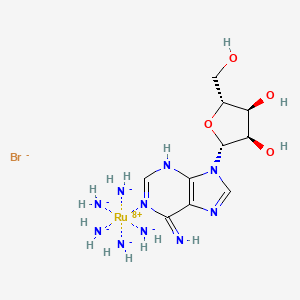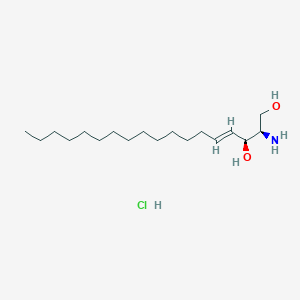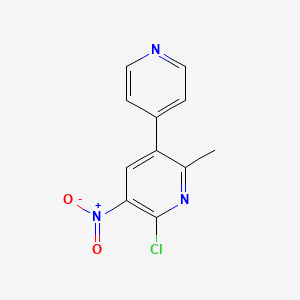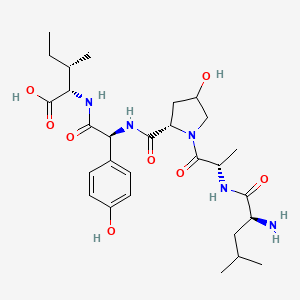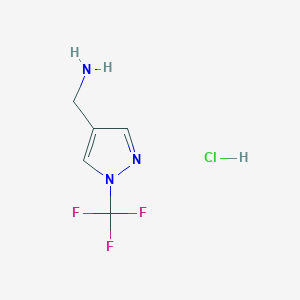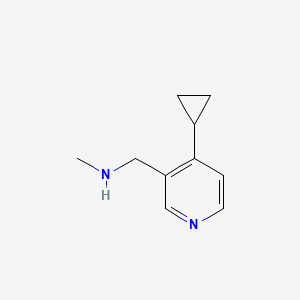
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine typically involves the reaction of ethylenediamine with phenylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires careful monitoring of temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and enhances the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compound.
化学反応の分析
Types of Reactions
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学的研究の応用
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its amino groups enable it to form hydrogen bonds and coordinate with various biological molecules, influencing biochemical processes.
類似化合物との比較
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Triethylenetetramine: Contains additional ethylene units, resulting in distinct chemical properties and uses.
Ethylenediamine: A simpler compound with only two amino groups, used as a precursor in the synthesis of more complex amines.
Uniqueness
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine stands out due to the presence of both amino and phenyl groups, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
4182-45-0 |
|---|---|
分子式 |
C10H17N3 |
分子量 |
179.26 g/mol |
IUPAC名 |
N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H17N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9,11-12H2 |
InChIキー |
VSNUYTZHMAWRFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

